N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
Description
The compound N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide features a sulfanylacetamide backbone linked to a 1-methylimidazole ring substituted with a 4-chlorophenyl group and an N-(3-acetylphenyl) moiety. This structure combines electron-withdrawing (acetyl, chloro) and hydrophobic (methyl, aryl) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13(25)15-4-3-5-17(10-15)23-19(26)12-27-20-22-11-18(24(20)2)14-6-8-16(21)9-7-14/h3-11H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQARLHXBCBYSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl group. The final step involves the acetylation of the phenyl group. Common reagents used in these reactions include acetic anhydride, chlorobenzene, and imidazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The target compound differs from analogs in:
- Substituent positioning : The 3-acetylphenyl group contrasts with common chloro- or nitro-substituted phenyl rings (e.g., ).
- Heterocyclic core : The 1-methylimidazole sulfanyl group distinguishes it from oxadiazole () or pyrimidine () derivatives.
- Methylation: The 1-methyl group on the imidazole ring reduces steric hindrance compared to non-methylated imidazoles ().
Molecular Properties and Bioactivity Trends
Table 1: Comparison of Structural Analogs
Key Observations:
Bioactivity Correlation : Compounds with oxadiazole cores () exhibit enzyme inhibition (LOX, α-glucosidase), suggesting that the imidazole-based target compound may share similar targets but with altered potency due to structural differences .
1-Methylimidazole may improve metabolic stability over unmethylated imidazoles () by reducing susceptibility to oxidative degradation.
Crystallographic Insights :
Biological Activity
N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C18H18ClN3O2S
- Molecular Weight : 357.87 g/mol
The structure consists of an acetylphenyl group linked to a thioacetamide moiety, with an imidazole ring that may contribute to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies
- Study on MCF-7 Cells : In vitro studies demonstrated an IC50 value of approximately 5 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 and caspase-9 activities in treated cells.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound exhibits anti-inflammatory properties.
Findings
- In Vivo Models : In animal models of inflammation, the compound reduced paw edema significantly compared to control groups.
- Cytokine Inhibition : The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the imidazole ring, as well as substitutions on the phenyl rings, have been explored to enhance potency.
Key Findings
- Imidazole Substitution : Variations in the position of chlorine on the phenyl ring have been correlated with increased cytotoxicity.
- Thioether Linkage : The presence of a sulfur atom in the thioamide linkage appears to enhance both anticancer and antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
